4-iodo-1-(2-methoxyethyl)-1H-pyrazole
Description
Structure
3D Structure
Properties
CAS No. |
1407429-97-3 |
|---|---|
Molecular Formula |
C6H9IN2O |
Molecular Weight |
252.05 g/mol |
IUPAC Name |
4-iodo-1-(2-methoxyethyl)pyrazole |
InChI |
InChI=1S/C6H9IN2O/c1-10-3-2-9-5-6(7)4-8-9/h4-5H,2-3H2,1H3 |
InChI Key |
TXNOAQSDMOFPHJ-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=C(C=N1)I |
Purity |
95 |
Origin of Product |
United States |
The Significance of Pyrazole Derivatives As Versatile Scaffolds in Modern Chemistry
The pyrazole (B372694) ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the architecture of functional molecules. nih.govwikipedia.org Its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, meaning they are capable of binding to a variety of biological targets, thus serving as a foundation for the development of a wide range of therapeutic agents. mdpi.com The versatility of the pyrazole core is evident in its presence in numerous commercially available drugs, showcasing its broad spectrum of biological activities, which include anti-inflammatory, analgesic, anticancer, antiviral, and antimicrobial properties. nih.govmdpi.com
The structural features of the pyrazole ring, such as the presence of both a hydrogen-bond donor (the N-H group) and a hydrogen-bond acceptor (the pyridine-like nitrogen atom), allow for diverse intermolecular interactions. mdpi.commdpi.com This, combined with its aromaticity and the ability to be substituted at various positions, provides chemists with a powerful tool to fine-tune the steric and electronic properties of the resulting molecules. mdpi.comresearchgate.net The synthesis of pyrazole derivatives is also well-established, with methods like the Knorr synthesis, which involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound, being a classic example. wikipedia.org This accessibility and adaptability make pyrazole derivatives a subject of continuous and intensive research in the pursuit of new and improved functional molecules.
The Unique Role of Halogenated Pyrazoles, with Emphasis on Iodinated Analogues, in Synthetic and Material Applications
The introduction of a halogen atom onto the pyrazole (B372694) ring dramatically expands its synthetic utility. Halogenated pyrazoles, particularly those substituted at the C4 position, are highly valuable intermediates in organic synthesis. researchgate.netnih.gov The carbon-halogen bond serves as a versatile functional handle for a variety of cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. researchgate.net These reactions allow for the facile formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures that would be difficult to achieve otherwise.
Among the halogens, iodine holds a special place. The carbon-iodine bond is the most reactive of the carbon-halogen bonds (C-I < C-Br < C-Cl < C-F), making iodinated pyrazoles particularly attractive for synthetic transformations. researchgate.netmetu.edu.tr This enhanced reactivity allows for coupling reactions to occur under milder conditions. Furthermore, the iodine atom itself can influence the biological activity of a molecule. chemimpex.com In the realm of material science, the presence of a heavy atom like iodine can impact the photophysical properties of the molecule, opening up possibilities for applications in areas such as organic light-emitting diodes (OLEDs) and as X-ray contrast media. chemimpex.com The synthesis of 4-iodopyrazoles can be achieved through various methods, including the direct iodination of the pyrazole ring using molecular iodine in the presence of a base or an oxidizing agent. researchgate.netmetu.edu.tr
Rationale for Dedicated Academic Investigation of 4 Iodo 1 2 Methoxyethyl 1h Pyrazole
Overview of Historical and Current Synthetic Routes to 4-Iodopyrazoles
The synthesis of 4-iodopyrazoles, a key structural motif in various functional molecules, has been approached through several strategic pathways. These methods can be broadly categorized into two main approaches: the direct iodination of a pre-formed pyrazole ring and the construction of the pyrazole ring with iodine already incorporated or introduced in a subsequent step.
Electrophilic Iodination Strategies for Pyrazole Rings
Electrophilic iodination stands as a primary method for introducing an iodine atom onto the pyrazole ring. The electron-rich nature of the pyrazole system makes it susceptible to attack by electrophilic iodine reagents. The C-4 position is generally the most reactive site for electrophilic substitution in 1-substituted pyrazoles, due to the directing effects of the nitrogen atoms.
Common iodinating agents and conditions include:
Iodine with an Oxidizing Agent: A widely used method involves the use of molecular iodine (I₂) in the presence of an oxidizing agent. google.com A green and practical approach utilizes hydrogen peroxide as the oxidant in water, which generates water as the only byproduct. researchgate.net Ceric ammonium (B1175870) nitrate (B79036) (CAN) is another effective oxidant used in conjunction with iodine for the highly regioselective iodination of 1-aryl-3-CF₃-1H-pyrazoles at the C-4 position. nih.govrsc.org
N-Iodosuccinimide (NIS): NIS is a mild and efficient source of electrophilic iodine, often used in various solvents, including acidic media, to achieve iodination. mdpi.com
Iodine Monochloride (ICl): This interhalogen compound is a potent electrophilic iodinating agent.
Trifluoroperacetic Acid-Mediated Iodination: This methodology allows for the introduction of a large number of iodine atoms into a single molecule in a one-pot reaction. rsc.orgumn.edu
The choice of reagent and reaction conditions can be critical for achieving high regioselectivity and yield, and can be influenced by the nature of the substituents already present on the pyrazole ring. rsc.org
De Novo Pyrazole Ring Formation with Pre-incorporated Iodine or Subsequent Iodination
An alternative to direct iodination is the construction of the pyrazole ring from acyclic precursors that either already contain an iodine atom or are designed for subsequent iodination. This de novo synthesis offers the advantage of controlling the substitution pattern from the outset. researchgate.net
Key strategies include:
Cyclocondensation Reactions: The most fundamental approach to pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. researchgate.netmdpi.comnih.govresearchgate.net To synthesize a 4-iodopyrazole, one could start with a 2-iodo-1,3-dicarbonyl compound.
[3+2] Cycloaddition Reactions: This powerful method involves the reaction of a 1,3-dipole, such as a diazo compound, with a dipolarophile, like an alkyne or alkene. researchgate.net By using an iodinated dipolarophile, a 4-iodopyrazole can be constructed.
One-Pot Multi-Component Reactions: Several multi-component reactions have been developed for the efficient synthesis of polysubstituted pyrazoles. researchgate.net For instance, a one-pot, three-component procedure involving an aldehyde, tosylhydrazine, and a terminal alkyne can yield 3,5-disubstituted 1H-pyrazoles. Incorporating an iodine source or an iodinated building block into such a reaction could lead to the desired 4-iodopyrazole.
Iodine-Promoted Cascade Reactions: Iodine can act as a promoter in cascade reactions to form pyrazoles from readily available starting materials like 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. researchgate.net
Targeted Synthesis Approaches for this compound
The specific synthesis of this compound requires a sequence of reactions that methodically builds the molecule. This typically involves forming the pyrazole core, attaching the 2-methoxyethyl group to the N-1 position, and finally, regioselectively iodinating the C-4 position.
Strategies for Constructing the 1H-Pyrazole Core with Specific Substitution Patterns
The construction of the fundamental 1H-pyrazole ring is the initial step. As the target molecule is unsubstituted at the C-3 and C-5 positions, the simplest pyrazole core is required.
A common and straightforward method is the reaction of a 1,3-dicarbonyl compound with hydrazine. nih.gov For an unsubstituted pyrazole, malondialdehyde or its synthetic equivalents can be reacted with hydrazine.
| Precursors for Unsubstituted Pyrazole Core | Reaction Type |
| Malondialdehyde and Hydrazine | Cyclocondensation |
| 1,1,3,3-Tetramethoxypropane and Hydrazine | Cyclocondensation (in situ formation of malondialdehyde) |
Introduction of the 2-Methoxyethyl Moiety at N-1
Once the 1H-pyrazole is formed, the 2-methoxyethyl group must be introduced at the N-1 position. This is typically achieved through an N-alkylation reaction. In an alkaline medium, the pyrazole nitrogen is deprotonated to form a pyrazolide anion, which then acts as a nucleophile to attack an appropriate electrophile.
The common alkylating agent for this purpose would be 2-methoxyethyl halide (e.g., 2-methoxyethyl bromide or chloride) or a similar reagent with a good leaving group.
Reaction Scheme:
1H-pyrazole + Base (e.g., NaH, K₂CO₃) → Pyrazolide anion Pyrazolide anion + 2-methoxyethyl-X (X = Br, Cl) → 1-(2-methoxyethyl)-1H-pyrazole
The use of sodium hydride (NaH) in a suitable aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) is a common practice for this type of alkylation. acs.org
Regioselective Iodination at C-4 of the Pyrazole Ring
The final step is the regioselective iodination of 1-(2-methoxyethyl)-1H-pyrazole at the C-4 position. As previously discussed, the C-4 position of 1-substituted pyrazoles is the most electron-rich and thus the most susceptible to electrophilic attack.
Several iodinating systems can be employed to achieve this transformation with high selectivity:
| Iodinating Reagent System | Conditions | Selectivity |
| I₂ / Ceric Ammonium Nitrate (CAN) nih.govrsc.orgacs.org | Typically in a solvent like acetonitrile | High for C-4 iodination |
| I₂ / H₂O₂ researchgate.net | In water, offering a green chemistry approach | Good to excellent yields for 4-iodopyrazoles |
| N-Iodosuccinimide (NIS) mdpi.com | Various solvents, can be tuned by acidity | Generally good for C-4 iodination |
For the synthesis of this compound, a plausible route would involve the treatment of 1-(2-methoxyethyl)-1H-pyrazole with a system like iodine and ceric ammonium nitrate in acetonitrile. acs.org This method has been shown to be effective for the C-4 iodination of similar pyrazole derivatives.
Advanced Synthetic Techniques and Reaction Conditions
The synthesis of functionalized pyrazoles such as this compound has benefited significantly from modern synthetic methods that provide high yields and selectivity. These techniques often involve sophisticated catalytic systems or leverage alternative energy sources to drive reactions.
Transition-Metal-Catalyzed Approaches to Pyrazole Synthesis
Transition-metal catalysis is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with high precision. For pyrazole synthesis, metals like palladium and copper are instrumental. While direct synthesis of the target compound using these methods is not explicitly detailed in the provided context, the functionalization of a pre-existing 4-iodopyrazole core is a common and powerful strategy.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck-Mizoroki reactions, utilize the iodine atom at the C-4 position as a versatile handle to introduce various functional groups. For instance, palladium(II) acetate (B1210297), often in conjunction with phosphine (B1218219) ligands, has been shown to be effective. One study highlighted that for the Heck-Mizoroki reaction, a system of palladium(II) acetate with triethyl phosphite (B83602) was superior to other phosphine ligands for coupling 4-iodo-1-trityl-1H-pyrazole.
Copper-catalyzed reactions are also prevalent, particularly for C-N and C-O bond formation. Copper(I) iodide (CuI) is a common catalyst for the electrophilic cyclization of α,β-alkynic hydrazones to form the pyrazole ring and for C-O coupling reactions between 4-iodopyrazoles and alcohols. metu.edu.tr
Table 1: Representative Transition-Metal-Catalyzed Reactions for Pyrazole Functionalization
| Reaction Type | Catalyst | Ligand | Base | Key Feature | Reference |
|---|---|---|---|---|---|
| Heck-Mizoroki | Pd(OAc)₂ (1 mol%) | P(OEt)₃ (4 mol%) | Et₃N | Effective for C-C bond formation at the C-4 position. | |
| Suzuki-Miyaura | Pd(PPh₃)₄ | Triphenylphosphine | K₂CO₃ | Widely used for C-C bond formation with boronic acids. | |
| C-O Alkoxylation | CuI (20 mol%) | 3,4,7,8-Tetramethyl-1,10-phenanthroline | KOtBu | Enables the introduction of alkoxy groups. | |
| Electrophilic Cyclization | CuI | NEt₃ | - | Forms the pyrazole ring from α,β-alkynic hydrazones. | metu.edu.trnih.gov |
Catalyst-Free and Environmentally Benign Synthesis Protocols
In alignment with the principles of green chemistry, significant efforts have been directed towards developing synthetic routes that minimize or eliminate the need for catalysts and hazardous reagents.
A prominent catalyst-free method for generating the 4-iodopyrazole core is the electrophilic cyclization of α,β-alkynic hydrazones using molecular iodine (I₂) in the presence of a mild base like sodium bicarbonate (NaHCO₃). metu.edu.tr This approach provides 4-iodopyrazoles in good to excellent yields. metu.edu.tr Another environmentally benign strategy involves the use of an oxidant, such as hydrogen peroxide or iodic acid, during the iodination of the pyrazole ring. google.com The oxidant reacts with the hydrogen iodide (HI) byproduct to regenerate the iodine reagent, thereby maximizing atom economy, improving the reaction rate, and increasing product yield. google.com
Furthermore, temperature-controlled divergent synthesis has emerged as a novel strategy that avoids both transition-metal catalysts and oxidants. nih.gov By simply tuning the reaction temperature, the cyclization of common starting materials can yield pyrazole derivatives efficiently. nih.gov Protocols have also been developed for the catalyst-free formation of the C=N bond, a key step in pyrazole synthesis from hydrazines, which can be performed in a simple H₂O/CH₂Cl₂ solvent system at room temperature with high functional group tolerance. nih.gov
Table 2: Examples of Catalyst-Free and Greener Synthesis Conditions
| Method | Reagents | Conditions | Advantage | Reference |
|---|---|---|---|---|
| Electrophilic Cyclization | α,β-alkynic hydrazones, I₂, NaHCO₃ | - | Avoids metal catalysts for iodopyrazole synthesis. | metu.edu.tr |
| Oxidant-Assisted Iodination | 1-methylpyrazole, I₂, H₂O₂ (oxidant) | 40-80 °C | Regenerates iodine, improving atom economy. | google.com |
| Temperature-Controlled Synthesis | Hydrazones, Alkynes | Varying temperature in ethanol (B145695) or ionic liquids | Divergent synthesis without catalysts or oxidants. | nih.gov |
| C=N Bond Formation | Aniline derivatives, Aldehydes | H₂O/CH₂Cl₂ (4:1), Room Temperature | Fast, catalyst-free, high functional group tolerance. | nih.gov |
Microwave, Ultrasound, and Mechanochemical Assisted Synthesis
The use of non-conventional energy sources like microwave irradiation and ultrasound has revolutionized synthetic chemistry by dramatically reducing reaction times, often leading to cleaner reactions and higher yields.
Microwave-assisted organic synthesis (MAOS) has been successfully applied to produce a wide range of pyrazole derivatives. heteroletters.orgshd-pub.org.rsnih.gov Reactions that would typically take several hours under conventional heating can often be completed in minutes using a microwave reactor. heteroletters.org For example, the condensation of hydrazine derivatives with 1,3-dicarbonyl compounds or the cyclocondensation of hydrazines with α,β-unsaturated ketones are significantly accelerated. heteroletters.orgresearchgate.net A solvent-free, microwave-assisted method for the ring opening of epoxides by pyrazoles has also been reported, demonstrating a green and efficient way to form C-N bonds. nih.gov This approach, heating the neat mixture of pyrazole and an epoxide to 120 °C for just one minute, yielded the desired product in 73% yield. nih.gov
Table 3: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis
| Reaction | Conventional Method (Time) | Microwave Method (Time) | Key Advantage of Microwave | Reference |
|---|---|---|---|---|
| Condensation/Cyclization | Several hours | A few minutes (e.g., 3-5 min) | Drastic reduction in reaction time, cleaner reaction. | heteroletters.org |
| Epoxide Ring Opening by Pyrazole | Not specified | 1 minute | Extremely fast, solvent-free conditions. | nih.gov |
| Synthesis of Tetra-substituted Pyrazoles | Not specified | 30 minutes | High yields (68-90%) in a short timeframe. | nih.gov |
Mechanistic Investigations of Key Synthetic Steps
Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. For pyrazole synthesis, mechanistic studies have shed light on the intricate processes of N-N bond formation and ring closure.
One area of investigation involves the metal-mediated oxidative N-N coupling of diazatitanacycles to form the pyrazole ring. nih.govrsc.org Kinetic and mechanistic studies on these titanium-mediated reactions have revealed that the oxidation of the metallacycle is a critical step for inducing the N-N reductive elimination. rsc.org Using oxidants like TEMPO, the first of two oxidation steps is typically rate-limiting, and coordination of the oxidant to the titanium center is essential for reactivity. nih.govrsc.org These studies suggest that a direct second oxidation by another equivalent of the oxidant is a more likely pathway for N-N coupling than a disproportionation mechanism. nih.govrsc.org
In catalyst-free systems, the mechanism of C=N bond formation between an aldehyde and an amine has been considered. nih.gov Control experiments, such as the addition of the radical scavenger TEMPO, have been used to rule out a radical-mediated pathway in certain thioamidation reactions involving iodopyrazole aldehydes, suggesting an ionic or concerted mechanism. nih.gov The electrophilic cyclization of α,β-alkynic hydrazones likely proceeds via an initial attack of the alkyne's π-bond on the electrophilic iodine, followed by intramolecular nucleophilic attack by the terminal nitrogen of the hydrazine moiety and subsequent tautomerization to yield the aromatic pyrazole ring.
Cross-Coupling Reactions Involving the C-Iodine Bond at C-4
The iodine atom at the C-4 position of the pyrazole ring is the primary site for derivatization, particularly through palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond, compared to C-Br or C-Cl bonds, makes this compound an excellent substrate for these transformations, often enabling reactions under milder conditions. wikipedia.orglibretexts.org
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the C-4 position of the pyrazole and various aryl or vinyl groups. libretexts.orgyoutube.com This reaction involves the palladium-catalyzed cross-coupling of the iodo-pyrazole with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a base. libretexts.orgnih.gov While specific studies on this compound are not extensively documented, the reactivity is well-established for analogous N-substituted 4-iodopyrazoles. acs.org These reactions are tolerant of a wide range of functional groups and provide a direct route to 4-arylpyrazoles, which are significant motifs in medicinal chemistry. acs.orgnih.gov
The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields. Palladium sources like Pd(PPh₃)₄ or PdCl₂(dppf) are commonly employed, often with phosphine ligands that stabilize the palladium catalyst. nih.govnih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 4-Iodopyrazole Derivatives This table is based on data for analogous N-substituted 4-halopyrazoles.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.5) | 1,4-Dioxane/H₂O (4:1) | 90 | 6 | Good | acs.org |
| Pd₂ (dba)₃ (2) | SPhos (6) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 15-20 | Excellent | nih.gov |
| Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ (3) | Toluene | 90 | 60 | Moderate | nih.gov |
Sonogashira Coupling for Introduction of Alkynyl Moieties
The Sonogashira coupling provides a direct method for installing alkynyl groups at the C-4 position, creating 4-alkynylpyrazoles. wikipedia.orglibretexts.org This reaction typically uses a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base such as triethylamine (B128534) or diisopropylamine. wikipedia.orgacs.org The reaction of this compound with various terminal alkynes under these conditions leads to the formation of a new C(sp²)-C(sp) bond. acs.orgacs.org These 4-alkynylpyrazole products are valuable intermediates, for instance, in the synthesis of fused heterocyclic systems. clockss.org
Copper-free Sonogashira protocols have also been developed to avoid the homocoupling of terminal alkynes, which is a common side reaction. nih.gov The reactivity of the C-I bond is generally high, allowing the coupling to proceed efficiently. wikipedia.org
Table 2: Typical Conditions for Sonogashira Coupling of 4-Iodopyrazole Derivatives This table is based on data for analogous N-alkylated 4-iodopyrazoles.
| Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. | Time | Yield (%) | Ref. |
| PdCl₂(PPh₃)₂ (2-5) | CuI (4-10) | Triethylamine | THF or DMF | RT to 60°C | 2-24 h | Good-Excellent | acs.orgacs.org |
| Pd(OAc)₂ (2) | CuI (2) | Dabco (3 equiv) | Acetonitrile | 90°C | - | Excellent | nih.gov |
| PdCl₂(dppf) (5) | CuI (10) | Diisopropylamine | Toluene | 80°C | 12 h | Good | arkat-usa.org |
Heck Reaction and Other Palladium-Catalyzed Transformations
The Heck reaction enables the formation of a new carbon-carbon bond by coupling this compound with an alkene in the presence of a palladium catalyst and a base. libretexts.orgnih.gov This transformation results in the synthesis of 4-alkenylpyrazoles. Research on 1-protected 4-iodopyrazoles has shown that catalysts like Pd(OAc)₂ with phosphine ligands such as P(OEt)₃ are effective for this transformation. clockss.org The reaction typically yields the (E)-isomer of the resulting alkene as the major product. clockss.org
While the Heck reaction is well-established, its application to 4-iodopyrazoles can sometimes be limited by side reactions or lower yields compared to Suzuki or Sonogashira couplings, depending on the specific alkene substrate used. clockss.org
Table 3: Example Conditions for Heck Reaction of a 1-Protected 4-Iodopyrazole This table is based on data for 1-trityl-4-iodopyrazole.
| Alkene Substrate | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Methyl acrylate | Pd(OAc)₂ (5) | P(OEt)₃ (4) | Et₃N (1.1) | DMF | 100 | 24 | 95 | clockss.org |
| Styrene | Pd(OAc)₂ (10) | P(OEt)₃ (8) | Et₃N (1.1) | DMF | 100 | 48 | 45 | clockss.org |
C-N and C-O Cross-Coupling Strategies for Heteroatom Functionalization
Beyond C-C bond formation, the C-4 iodine is a handle for introducing heteroatoms. The Buchwald-Hartwig amination allows for the palladium-catalyzed coupling of amines with the 4-iodopyrazole, providing access to 4-aminopyrazole derivatives. nih.govwikipedia.org This reaction is highly versatile, accommodating a wide range of primary and secondary amines. Catalyst systems often involve a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as tBuDavePhos or XPhos. nih.govresearchgate.net
For C-O bond formation, Ullmann-type coupling reactions are typically employed. nih.govnih.gov These reactions involve coupling the 4-iodopyrazole with an alcohol or phenol, usually catalyzed by a copper salt (e.g., CuI) in the presence of a base like potassium t-butoxide and a ligand such as 1,10-phenanthroline. nih.govsemanticscholar.orgresearchgate.net This method provides a direct route to 4-alkoxy or 4-aryloxypyrazoles. nih.gov
Electrophilic and Nucleophilic Aromatic Substitution on the Pyrazole Ring (excluding C-4 for direct substitution where iodine is present)
The pyrazole ring itself can undergo substitution reactions, although the presence of the iodine at C-4 and the N-substituent influences the regioselectivity. In general, the C-4 position of a 1-substituted pyrazole is the most electron-rich and therefore most susceptible to electrophilic aromatic substitution. nih.gov With this position blocked by iodine, electrophilic attack would be directed to the less activated C-3 or C-5 positions, though this typically requires harsher conditions. Reactions such as nitration or halogenation would likely occur at C-5, influenced by the electronic effects of the N-substituent. researchgate.net
Nucleophilic aromatic substitution on the pyrazole ring is generally difficult due to the electron-rich nature of the heterocycle. Such reactions typically require the presence of strong electron-withdrawing groups on the ring to activate it towards nucleophilic attack, or proceed via more complex mechanisms. Direct displacement of other groups on the ring of this compound by a nucleophile is not a commonly observed pathway under standard conditions.
Reactivity and Transformations of the 2-Methoxyethyl Substituent
The 1-(2-methoxyethyl) group is primarily a directing group and a solubility-enhancing moiety. It is generally stable under the conditions used for the cross-coupling reactions at the C-4 position, including those catalyzed by palladium and copper. biosynth.combiosynth.com Its main role is to protect the pyrazole N-H, preventing side reactions and allowing for predictable regioselectivity in functionalization reactions.
While the group itself is robust, the ether linkage could potentially be cleaved under strong acidic or Lewis acidic conditions, which would deprotect the nitrogen and yield the corresponding N-H pyrazole. However, this is not a typical synthetic transformation applied to this specific compound, as the group is usually intended to remain intact throughout a synthetic sequence. The alkyl chain itself is generally unreactive towards the reagents commonly used for modifying the pyrazole core.
Cleavage and Functionalization of the Ether Linkage
The ether linkage within the N-(2-methoxyethyl) side chain is generally stable but can be cleaved under specific, typically harsh, conditions. The most common method for cleaving simple alkyl ethers involves treatment with strong acids, particularly hydrogen halides like hydrogen iodide (HI) or hydrogen bromide (HBr). youtube.commasterorganicchemistry.com
For this compound, the ether cleavage is expected to proceed via an SN2 mechanism. In this pathway, the ether oxygen is first protonated by the strong acid, converting it into a good leaving group. The halide anion (e.g., I⁻ or Br⁻) then acts as a nucleophile, attacking the less sterically hindered carbon atom adjacent to the ether oxygen. masterorganicchemistry.comyoutube.com In this case, the attack would preferentially occur at the methyl group rather than the ethyl group attached to the pyrazole nitrogen. This reaction would yield 1-(2-hydroxyethyl)-4-iodo-1H-pyrazole and a methyl halide (e.g., methyl iodide).
Once the ether is cleaved to the corresponding alcohol, the terminal hydroxyl group can be further functionalized. A notable transformation is the oxidation of the primary alcohol. Studies on the closely related compound, 1-(2-hydroxyethyl)pyrazole, have shown that it can be efficiently oxidized to pyrazole-1-acetic acid. colab.wsresearchgate.net This electrooxidation is carried out on a nickel hydroxide (B78521) electrode in an alkaline medium, achieving a high yield of the carboxylic acid product. colab.wsresearchgate.net This demonstrates a pathway to introduce a carboxylic acid functionality onto the N1 side chain following ether cleavage.
| Reaction | Reagents | Product | Reference |
|---|---|---|---|
| Ether Cleavage | HI or HBr (strong acid) | 1-(2-hydroxyethyl)-4-iodo-1H-pyrazole | youtube.com, masterorganicchemistry.com |
| Side-Chain Oxidation (of alcohol) | Electrooxidation on NiO(OH) electrode | (4-Iodo-1H-pyrazol-1-yl)acetic acid | colab.ws, researchgate.net |
Oxidation and Reduction Chemistry of the Alkyl Chain
The 2-methoxyethyl side chain itself is generally resistant to both oxidation and reduction under mild conditions. The C-O and C-C single bonds are robust, and there are no readily oxidizable or reducible functional groups on the chain.
Oxidation: Direct oxidation of the ether group or the methylene (B1212753) (-CH₂-) units of the N-alkyl chain requires harsh conditions that would likely compromise the integrity of the pyrazole ring or the carbon-iodine bond. However, as discussed previously, if the ether is first cleaved to the alcohol derivative, 1-(2-hydroxyethyl)-4-iodo-1H-pyrazole, the resulting primary alcohol can be readily oxidized. The electrooxidation on a NiO(OH) electrode provides a specific method to convert the hydroxyethyl (B10761427) group into an acetic acid group, yielding (4-iodo-1H-pyrazol-1-yl)acetic acid with high efficiency. colab.wsresearchgate.net
Reduction: The alkyl ether side chain is not susceptible to reduction by common chemical reducing agents, such as catalytic hydrogenation or metal hydrides. masterorganicchemistry.com Applying conditions severe enough to reduce an alkyl ether would likely lead to the reduction of other, more reactive sites on the molecule. For instance, the carbon-iodine bond could undergo hydrogenolysis, or the pyrazole ring itself could be reduced. The reduction of nitro groups on aromatic rings is a common transformation using reagents like Fe/HCl or catalytic hydrogenation, but these conditions are not relevant to the saturated alkyl ether chain. masterorganicchemistry.com There are no specific research findings detailing the reduction of the N-(2-methoxyethyl) group on a pyrazole ring, as it is a non-reactive functionality in this context.
Functionalization at Other Positions and Ring Transformations
The this compound molecule offers several positions for further functionalization, primarily at the C4, C3, and C5 positions of the pyrazole ring. The pyrazole ring itself is a stable aromatic heterocycle, and its transformation into other ring systems is not a commonly observed reaction pathway under typical synthetic conditions.
Functionalization at the C4-Position: The iodine atom at the C4 position is the most versatile handle for introducing a wide variety of substituents. 4-Iodopyrazoles are valuable precursors for transition-metal-catalyzed cross-coupling reactions. acs.org These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds. Key examples include:
Sonogashira Coupling: This reaction couples the 4-iodopyrazole with terminal alkynes using a palladium-copper catalyst system to form 4-alkynylpyrazoles. This has been demonstrated in the synthesis of precursors for biologically active molecules. acs.org
Suzuki Coupling: This palladium-catalyzed reaction involves coupling the iodopyrazole with an organoboron reagent (e.g., a boronic acid or ester) to form 4-aryl or 4-heteroaryl pyrazoles.
Heck Coupling: This reaction would link the C4 position to an alkene.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction can be used to form a C-N bond, introducing an amine substituent at the C4 position. Studies on related 4-halopyrazoles have shown that copper catalysts can also be effective for such aminations.
Functionalization at C3 and C5 Positions: The C3 and C5 positions of the pyrazole ring are generally less reactive towards electrophilic substitution than the C4 position. However, functionalization can be achieved through deprotonation using a strong base (e.g., n-butyllithium) to create a nucleophilic pyrazole species, followed by reaction with an electrophile. This allows for the introduction of various groups at these positions.
Ring Transformations: The N-alkylated pyrazole ring is a stable aromatic system. While pyrazoles can be synthesized from ring-opening reactions of other heterocycles, the transformation of a stable, substituted pyrazole like this compound into a different heterocyclic or carbocyclic system is not a facile or commonly reported process. acs.orgnih.gov Theoretical studies on related pyrazole-containing systems, such as pyrazaboles, have explored ring-opening reactions with nucleophiles, but these are specific to the unique boron-nitrogen framework of those molecules and not directly applicable here. scholaris.ca
| Position | Reaction Type | Typical Reagents | Product Type | Reference |
|---|---|---|---|---|
| C4 | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 4-Alkynyl-1-(2-methoxyethyl)-1H-pyrazole | acs.org |
| C4 | Suzuki Coupling | Aryl/heteroaryl boronic acid, Pd catalyst, base | 4-Aryl-1-(2-methoxyethyl)-1H-pyrazole | acs.org |
| C3 / C5 | Deprotonation/Functionalization | 1. Strong base (n-BuLi) 2. Electrophile (e.g., R-X) | 3- or 5-Substituted Pyrazole Derivative |
Advanced Structural Characterization and Spectroscopic Probing for Electronic and Conformational Analysis
Single-Crystal X-ray Diffraction for Molecular Geometry, Conformation, and Supramolecular Interactions
Analysis of Intermolecular Hydrogen Bonding and Halogen Bonding
In the solid state, molecules of 4-iodo-1-(2-methoxyethyl)-1H-pyrazole would likely engage in various non-covalent interactions that dictate their packing arrangement. Hydrogen bonds could form between the ether oxygen of the methoxyethyl side chain and hydrogen atoms on the pyrazole (B372694) ring of neighboring molecules.
Furthermore, the iodine atom at the 4-position of the pyrazole ring introduces the possibility of halogen bonding. This is a non-covalent interaction where the electropositive region on the iodine atom (the σ-hole) interacts with a nucleophilic site on an adjacent molecule, such as a nitrogen or oxygen atom. Analysis of the crystal structure would reveal the presence and geometry of any such interactions, which play a crucial role in crystal engineering and materials science. Studies on other iodinated pyrazoles have highlighted the significance of C-I···O and C-I···N halogen bonds in their crystal packing.
Conformational Analysis of the 2-Methoxyethyl Side Chain
The 2-methoxyethyl side chain attached to the pyrazole nitrogen is flexible and can adopt various conformations. Single-crystal X-ray diffraction would provide a snapshot of the preferred conformation of this chain in the crystalline state. The torsion angles around the C-C and C-O bonds of the side chain would be precisely determined, offering insights into the steric and electronic effects that govern its orientation relative to the pyrazole ring.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Advanced NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential to confirm the connectivity and spatial relationships of the atoms in this compound.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H3/H5 | Value not available | Value not available |
| C3/C5 | Value not available | Value not available |
| C4 | Value not available | Value not available |
| N-CH₂ | Value not available | Value not available |
| O-CH₂ | Value not available | Value not available |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity
While specific 2D NMR data for this compound is not publicly available, the application of these techniques would be straightforward.
COSY (Correlation Spectroscopy) would reveal the scalar couplings between protons, establishing the connectivity within the 2-methoxyethyl chain (e.g., the correlation between the N-CH₂ and O-CH₂ protons).
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds. This would be crucial for confirming the attachment of the 2-methoxyethyl side chain to the N1 position of the pyrazole ring by observing correlations from the N-CH₂ protons to the C3 and C5 carbons of the pyrazole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons. This could help to determine the preferred conformation of the 2-methoxyethyl side chain in solution by observing through-space interactions between the protons of the side chain and the protons of the pyrazole ring.
Solid-State NMR for Polymorphic Forms and Supramolecular Arrangements
In the absence of single-crystal X-ray data, solid-state NMR (ssNMR) could offer valuable structural information. ssNMR can distinguish between different polymorphic forms of a compound, which may exhibit different physical properties. Furthermore, techniques like ¹H-¹³C cross-polarization magic-angle spinning (CP/MAS) can provide information about the local environment and packing of the molecules in the solid state.
Advanced NMR for Dynamic Processes and Conformational Exchange
Variable-temperature NMR studies could be employed to investigate dynamic processes, such as the conformational exchange of the 2-methoxyethyl side chain. By monitoring the NMR spectra at different temperatures, it might be possible to observe the coalescence of signals, which would allow for the determination of the energy barriers associated with the conformational changes.
Vibrational Spectroscopy (IR and Raman) for Functional Group and Bonding Environment Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the bonding environments within a molecule. nih.gov These two methods are complementary; IR spectroscopy measures the absorption of infrared radiation by molecules, which is active for vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light, which is sensitive to vibrations that change the polarizability of the molecule. mdpi.com
For this compound, a comprehensive analysis of its IR and Raman spectra would reveal characteristic vibrational modes corresponding to its distinct structural components: the pyrazole ring, the C-I bond, and the N-substituted methoxyethyl side chain. While specific experimental spectra for this exact compound are not extensively documented in publicly available literature, the expected vibrational frequencies can be inferred from data on related structures and general spectroscopic principles.
The pyrazole ring itself would exhibit a series of characteristic vibrations. These include C-H stretching of the ring, C=N and N-N stretching, and various in-plane and out-of-plane ring deformation modes. The presence of the iodine atom at the 4-position would influence the electronic distribution within the ring and would also have its own characteristic C-I stretching vibration, typically observed at low frequencies in the far-IR and Raman spectra.
The 1-(2-methoxyethyl) substituent introduces several additional vibrational signatures. These would include the C-H stretching and bending modes of the methylene (B1212753) (CH2) and methyl (CH3) groups. Crucially, the C-O-C ether linkage would display characteristic asymmetric and symmetric stretching vibrations. Unlike its parent compound, 4-iodo-1H-pyrazole, which shows distinct N-H stretching bands, these would be absent in the spectrum of this compound. mdpi.com
A representative table of expected vibrational modes is presented below to illustrate the type of information that would be obtained from experimental analysis.
Interactive Data Table: Representative Vibrational Modes for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Primary Spectroscopic Activity |
| C-H Stretch (Aromatic) | Pyrazole Ring | 3100 - 3150 | IR, Raman |
| C-H Stretch (Aliphatic) | Methoxyethyl Group | 2850 - 3000 | IR, Raman |
| C=N Stretch | Pyrazole Ring | 1500 - 1600 | IR, Raman |
| N-N Stretch | Pyrazole Ring | 1100 - 1250 | Raman |
| C-O-C Asymmetric Stretch | Ether | 1200 - 1280 | IR |
| C-O-C Symmetric Stretch | Ether | 1070 - 1150 | Raman |
| C-I Stretch | Iodo-group | 500 - 600 | IR, Raman |
| Ring Deformation Modes | Pyrazole Ring | 800 - 1400 | IR, Raman |
High-Resolution Mass Spectrometry for Fragmentation Mechanism Elucidation and Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is an indispensable technique for the structural analysis of organic compounds. It provides two critical pieces of information: the precise mass of the molecular ion, which allows for the unambiguous determination of the molecular formula, and the fragmentation pattern, which offers insights into the molecule's structure and connectivity.
For this compound (molecular formula C₈H₁₁IN₂O), HRMS would first confirm this formula by measuring the mass of the protonated molecule, [M+H]⁺, with very high accuracy. The theoretical exact mass of this ion is 278.9994 g/mol .
Electron ionization (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) would then be used to induce fragmentation. The resulting fragmentation pattern is a molecular fingerprint, revealing the most labile bonds and the stable fragments of the parent ion.
The fragmentation of this compound would be expected to proceed through several key pathways. A primary cleavage would likely occur in the N-substituted side chain. For instance, the loss of the methoxyethyl group or parts of it, such as a methoxy (B1213986) radical (•OCH₃) or an ethylene (B1197577) oxide molecule, would be anticipated. Cleavage of the bond between the pyrazole nitrogen and the ethyl group would be a major fragmentation route. Another expected fragmentation pathway involves the pyrazole ring itself, which can undergo ring opening or loss of small molecules like HCN. The iodine atom, being a large and stable leaving group, could also be involved in characteristic fragmentation processes.
A representative table of plausible mass fragments and their proposed structures is provided below to illustrate the data obtained from an HRMS fragmentation study.
Interactive Data Table: Plausible Mass Fragments of this compound in HRMS
| m/z (Nominal) | Proposed Fragment Ion Formula | Proposed Structure / Neutral Loss |
| 279 | [C₈H₁₂IN₂O]⁺ | Protonated Molecular Ion [M+H]⁺ |
| 234 | [C₆H₈IN₂]⁺ | Loss of CH₂=CHOH |
| 194 | [C₃H₂IN₂]⁺ | Ion of 4-iodo-1H-pyrazole (Loss of C₂H₄OCH₃) |
| 152 | [C₈H₁₂N₂O]⁺ | Loss of Iodine radical (I•) |
| 85 | [C₄H₉O]⁺ | Methoxyethyl cation [CH₃OCH₂CH₂]⁺ |
| 68 | [C₃H₄N₂]⁺ | Pyrazole cation |
Theoretical and Computational Chemistry Studies of 4 Iodo 1 2 Methoxyethyl 1h Pyrazole
Quantum Chemical Calculations: Electronic Structure, Bonding, and Reactivity Predictions
Quantum chemical calculations are fundamental to predicting the behavior of a molecule from first principles. For substituted pyrazoles, these methods can model the influence of various functional groups on the heterocyclic core, offering predictive power for stability, spectroscopy, and reactivity.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. researchgate.net By calculating the electron density, DFT methods like B3LYP or ωB97XD can determine molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between HOMO and LUMO is a critical parameter, indicating the chemical reactivity and kinetic stability of the molecule.
For the pyrazole (B372694) ring, substitutions significantly influence its electronic properties. In the related series of 4-halogenated-1H-pyrazoles, DFT calculations have shown that even though halogens are deactivating, electron-donating substituents can counterintuitively increase the N-H acidity. mdpi.com The iodine atom at the C4 position in 4-iodo-1-(2-methoxyethyl)-1H-pyrazole and the N1-linked 2-methoxyethyl group would both modulate the electron density distribution across the pyrazole ring. The methoxyethyl group, being electron-donating, influences the energies of the frontier orbitals. These calculations are crucial for understanding the molecule's role as a nucleophile or electrophile in potential reactions. The stability of the molecule arising from hyperconjugative interactions and charge delocalization can be further analyzed using Natural Bond Orbital (NBO) analysis. nih.gov
Computational methods, particularly DFT, are widely employed to predict spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures. semanticscholar.org The accuracy of these predictions has improved significantly, with modern DFT methods capable of predicting 1H NMR chemical shifts with a mean absolute error of less than 0.10 ppm in some cases. nih.gov
Studies on the 4-halogenated-1H-pyrazole series provide a direct analogue for predicting the spectra of this compound. mdpi.com DFT calculations have successfully modeled the trends in both NMR and infrared (IR) spectra for these compounds. mdpi.comsemanticscholar.org For instance, DFT calculations predicted the chemical shifts of the 3,5-protons for 4-iodo-1H-pyrazole to be approximately 7.64 ppm. mdpi.com Similarly, vibrational frequencies corresponding to fundamental modes, such as N-H stretching in the parent pyrazoles, have been calculated. mdpi.com While direct experimental data for this compound is not presented here, theoretical calculations would predict distinct signals for the protons on the methoxyethyl side chain, in addition to those on the pyrazole ring.
Below is a table showing a comparison of experimental and DFT-calculated spectroscopic data for the parent compound, 4-iodo-1H-pyrazole, which serves as a reference for the core structure.
Table 1: Comparison of Experimental and DFT-Calculated Spectroscopic Data for 4-Iodo-1H-pyrazole Data sourced from studies on 4-halogenated-1H-pyrazoles. mdpi.com
| Parameter | Spectroscopic Method | Experimental Value | DFT-Calculated Value |
|---|---|---|---|
| N-H Proton Shift | 1H NMR | 11.7549 ppm | 10.00 ppm |
| 3,5-Proton Shift | 1H NMR | ~7.7 ppm | 7.64 ppm |
| N-H Stretch | IR Spectroscopy | 3110 cm-1 (sharp feature) | Not explicitly matched due to complex H-bonding |
Note: Discrepancies between experimental and calculated values can be attributed to factors like solvent effects and intermolecular hydrogen bonding in the solid state, which are challenging to model perfectly. mdpi.com
The molecular electrostatic potential (MEP) surface is a valuable tool derived from quantum chemical calculations that illustrates the charge distribution across a molecule. nih.gov It maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue).
For this compound, the MEP surface would show significant negative potential around the pyridine-like N2 nitrogen and the oxygen atom of the methoxyethyl group, highlighting these as likely sites for electrophilic attack or hydrogen bond acceptance. Conversely, the protons on the pyrazole ring would exhibit positive potential. The iodine atom presents a more complex feature known as a "sigma-hole"—a region of positive electrostatic potential on the outermost portion of the halogen atom, which allows it to engage in halogen bonding. This detailed charge map is critical for predicting intermolecular interactions, such as ligand-receptor binding or crystal packing forces.
Mechanistic Studies of Reactions Involving the Compound through Computational Modeling
Computational modeling is a powerful asset for investigating reaction mechanisms, allowing for the exploration of reaction pathways and the characterization of transient species like transition states that are difficult or impossible to observe experimentally. mdpi.com
To understand how this compound might react, computational chemists map the potential energy surface of a proposed reaction. This involves calculating the energy of the molecular system as the geometry changes from reactants to products. The highest point on the lowest energy path is the transition state (TS). wuxiapptec.com
A key step in this analysis is the characterization of the transition state structure. A genuine TS is a first-order saddle point on the potential energy surface, which is confirmed computationally by a vibrational frequency analysis. The analysis must yield exactly one imaginary frequency, the motion of which corresponds to the breaking and forming of bonds along the reaction coordinate. wuxiapptec.com For example, in a Suzuki coupling reaction involving the C-I bond, the transition state for the oxidative addition of a palladium catalyst would be located and analyzed. Similarly, for an N-alkylation reaction at the N2 position, the transition state would feature a partially formed N-C bond and a partially broken bond in the alkylating agent. wuxiapptec.com DFT studies on pyrazole alkylation have successfully used this method to map out competing reaction pathways (e.g., at N1 vs. N2) and explain observed product selectivity. wuxiapptec.com
Once a transition state is located, its energy relative to the reactants determines the activation energy (often expressed as the Gibbs free energy of activation, ΔG‡). This value is crucial as it governs the rate of the reaction according to transition state theory. A lower activation energy corresponds to a faster reaction rate.
Computational studies on related pyrazole reactions provide representative values for these energy barriers. For instance, the N-alkylation of a pyrazole ring was found to have calculated activation energies ranging from 6.4 to 18.0 kcal/mol, depending on the specific nitrogen atom and the alkylating agent used. wuxiapptec.com In contrast, reactions requiring the breaking of aromaticity, such as N1-to-N2 isomerization, have much higher calculated activation barriers, in the range of 55 to 68 kcal/mol. nih.gov These calculations are powerful enough to predict product ratios; a calculated difference of 3 kcal/mol in the activation energies for two competing pathways can result in a product ratio of approximately 1:70. wuxiapptec.com For this compound, such calculations could predict its reactivity in cross-coupling reactions or its stability against isomerization.
Table 2: Representative Calculated Activation Energies for Reactions of Pyrazole Derivatives Data from analogous systems used to illustrate typical energy scales. wuxiapptec.comnih.gov
| Reaction Type | Reactant System | Calculated Activation Energy (ΔG‡ or Ea) |
|---|---|---|
| N1-Methylation | Pyrazole + CH3Br | 6.4 kcal/mol |
| N2-Methylation | Pyrazole + CH3Br | 9.4 kcal/mol |
| N2-Alkylation | Pyrazole + Chloroacetamide | 15.0 kcal/mol |
| N1-to-N2 Isomerization | 1-Aryl-5-phenylpyrazole | ~56 kcal/mol |
| N1-to-N2 Isomerization | 1-(2-fluoroethyl)-3-methyl-1H-pyrazole | 68.3 kcal/mol |
Conformational Analysis and Molecular Dynamics Simulations
The conformational landscape of this compound is primarily dictated by the rotational freedom of the methoxyethyl substituent attached to the pyrazole ring. Understanding the preferred spatial arrangements of this chain is critical as it can significantly influence the molecule's interaction with its environment and its bulk properties.
Conformational analysis of this compound can be systematically performed using quantum mechanical methods, such as Density Functional Theory (DFT). eurasianjournals.com By performing relaxed potential energy surface scans around the key rotatable bonds, the global and local energy minima corresponding to stable conformers can be identified. The key dihedral angles that define the conformation of the methoxyethyl chain are:
τ1 (N1-C-C-O): Rotation around the N1-C bond.
τ2 (C-C-O-C): Rotation around the C-O bond.
The relative energies of the different conformers determine their population at a given temperature. It is anticipated that both folded and extended conformations could exist, with the folded structures potentially stabilized by weak intramolecular interactions. nih.gov
To explore the dynamic behavior of these conformers, molecular dynamics (MD) simulations are a powerful tool. nih.gov An MD simulation would typically involve placing the this compound molecule in a solvent box (e.g., water or a non-polar solvent) and solving Newton's equations of motion for all atoms over a period of time. This simulation provides insights into the conformational stability, flexibility of different parts of the molecule, and intermolecular interactions with the solvent. researchgate.net Key parameters to be analyzed from an MD simulation include:
Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over time.
Root Mean Square Fluctuation (RMSF): To identify the flexibility of individual atoms or groups of atoms.
Hydrogen Bond Analysis: To quantify any intramolecular or intermolecular hydrogen bonding.
A hypothetical representation of the dihedral angles for the most stable conformers of this compound, as would be determined by DFT calculations, is presented in the table below.
| Conformer | Dihedral Angle τ1 (N1-C-C-O) (°) | Dihedral Angle τ2 (C-C-O-C) (°) | Relative Energy (kcal/mol) |
| 1 (Extended) | 178.5 | 179.2 | 0.00 |
| 2 (Folded) | 65.2 | 70.1 | 1.25 |
| 3 (Folded) | -68.9 | -72.4 | 1.30 |
This table is generated based on theoretical principles and data from analogous compounds. The actual values would need to be determined through specific computational studies.
Quantitative Structure-Property Relationships (QSPR) for Non-Biological Attributes
Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a compound with its physicochemical properties. researchgate.net For this compound, QSPR can be employed to predict various non-biological attributes such as boiling point, density, and solubility without the need for experimental measurements. nih.govresearchgate.net
The development of a QSPR model involves three main stages:
Descriptor Calculation: A wide range of molecular descriptors are calculated for a set of molecules with known properties. These descriptors can be constitutional, topological, geometrical, or quantum-chemical in nature.
Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical relationship between the descriptors and the property of interest. nih.gov
Model Validation: The predictive power of the model is assessed using internal and external validation techniques.
For predicting a property like the boiling point of this compound and its analogs, a QSPR model could be developed using descriptors such as molecular weight, polar surface area, and specific quantum-chemical descriptors. A hypothetical QSPR model for boiling point could take the form:
Boiling Point (°C) = a + (b × Molecular Weight) + (c × Polar Surface Area) + (d × Dipole Moment)
Where 'a', 'b', 'c', and 'd' are coefficients determined from the regression analysis of a training set of pyrazole derivatives.
The table below presents hypothetical data for a QSPR study on a series of pyrazole derivatives to predict their boiling points.
| Compound | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) | Dipole Moment (Debye) | Predicted Boiling Point (°C) |
| This compound | 266.08 | 30.5 | 2.8 | 285.4 |
| 1-(2-methoxyethyl)-1H-pyrazole | 140.18 | 30.5 | 2.1 | 210.2 |
| 4-chloro-1-(2-methoxyethyl)-1H-pyrazole | 174.62 | 30.5 | 2.5 | 245.8 |
| 4-bromo-1-(2-methoxyethyl)-1H-pyrazole | 219.07 | 30.5 | 2.6 | 265.1 |
This table contains hypothetical data for illustrative purposes. The actual QSPR model and predicted values would depend on a comprehensive study of a larger dataset.
Applications and Emerging Research Directions
Role as a Key Intermediate in Advanced Organic Synthesis
The presence of a carbon-iodine bond at the 4-position of the pyrazole (B372694) ring is a key feature that synthetic chemists exploit. This bond is amenable to a wide array of classic and modern cross-coupling reactions, making the compound a highly versatile building block for introducing molecular complexity.
The 4-iodo-1-(2-methoxyethyl)-1H-pyrazole scaffold serves as a foundational element for constructing more elaborate heterocyclic systems. The iodine atom acts as a versatile synthetic handle, primarily for metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the precise installation of aryl, alkynyl, and amino groups, respectively, at the C4 position.
A significant application of related 4-iodopyrazoles is in the synthesis of natural products and their analogs. For instance, CuI-catalyzed coupling reactions between 4-iodopyrazoles and various alcohols have been successfully employed to produce 4-alkoxypyrazoles. nih.govsemanticscholar.org These products are key intermediates in the synthesis of alkaloids like withasomnine (B158684) and its homologs. nih.govsemanticscholar.org The 1-(2-methoxyethyl) group in the title compound is generally stable under these reaction conditions, allowing for selective functionalization at the C4-position to build up the core structure of more complex molecules. biosynth.com The synthetic pathway often involves the iodination of a pyrazole core, followed by cross-coupling to achieve the desired complex structure. researchgate.net
Table 1: Synthetic Transformations of the 4-Iodopyrazole (B32481) Core
| Reaction Type | Reagents | Product Type | Application Example |
| Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst | 4-Arylpyrazoles | Synthesis of biaryl-substituted pyrazoles researchgate.net |
| CuI-Catalyzed Alkoxylation | Alcohols, CuI, base | 4-Alkoxypyrazoles | Precursors for withasomnine synthesis nih.govsemanticscholar.org |
| Electrophilic Cyclization | Molecular iodine | 4-Iodopyrazoles | Intermediate for functionalized pyrazoles nih.govmdpi.com |
The synthesis of enantiomerically pure molecules is a cornerstone of modern medicinal chemistry and drug development. While direct applications of this compound in asymmetric synthesis are not extensively documented, its structural components make it a promising candidate for such endeavors. Chiral pyrazoles are of significant interest due to their biological activities. uniovi.es
General strategies for accessing chiral pyrazoles often involve either starting with a chiral precursor or employing a chiral catalyst. The pyrazole scaffold of this compound can be integrated into chiral structures in several ways:
Alkylation with Chiral Groups: The pyrazole nitrogen can be alkylated using a chiral version of the 1-(2-methoxyethyl) side chain.
Coupling with Chiral Fragments: The iodine at the C4-position can be used in cross-coupling reactions with chiral boronic acids or other chiral organometallic reagents.
Asymmetric Catalysis: The pyrazole itself can be part of a larger chiral ligand used to induce asymmetry in a catalytic reaction.
The synthesis of chiral 1,4,2-oxazaphosphepines, for example, starts from chiral o-hydroxybenzylamines, demonstrating a pathway where chirality is incorporated early in the synthetic sequence to build complex heterocyclic systems. nih.gov Similarly, stereoretentive 1,5-sigmatropic rearrangements have been used to create chiral pyrazoles with a stereogenic carbon attached to a nitrogen atom, a transformation that preserves the existing chirality of the starting material. uniovi.es These established methodologies highlight the potential of using building blocks like this compound in the broader field of asymmetric synthesis.
Ligand Design in Coordination Chemistry and Catalysis
Pyrazole derivatives are widely recognized for their ability to act as effective ligands in coordination chemistry. mdpi.com The presence of two adjacent nitrogen atoms—one pyrrole-like (N1) and one pyridine-like (N2)—allows for various coordination modes with metal ions. mdpi.com The specific structure of this compound, featuring an additional potential donor atom (the ether oxygen) in its N1-substituent, makes it a particularly interesting candidate for designing polydentate ligands.
Pyrazole-based ligands have been successfully used to form metal complexes that exhibit catalytic activity in a range of organic transformations. mdpi.com Copper complexes with pyrazole-derived ligands, for instance, have shown excellent catalytic activity in oxidation reactions, such as the conversion of catechol to o-quinone. mdpi.com Manganese(II) complexes with Schiff base pyrazoleoxime ligands have also been synthesized and investigated for their catalytic and biological properties. researchgate.net
The catalytic efficiency of these metal complexes is often influenced by the electronic and steric properties of the substituents on the pyrazole ring. The this compound ligand could be used to form in-situ catalysts with various metal salts. The resulting complexes could find applications in both homogeneous catalysis, where the catalyst is dissolved in the reaction medium, and heterogeneous catalysis, where the catalyst is in a different phase. researchgate.net For heterogeneous applications, the ligand or its metal complex could be anchored to a solid support, facilitating catalyst recovery and reuse. researchgate.net
The coordination behavior of pyrazole ligands is highly tunable. When the N1 position is protonated or substituted, pyrazole typically coordinates to a metal center as a monodentate ligand through the N2 nitrogen. mdpi.com However, deprotonation of N1-H pyrazoles yields the pyrazolide anion, which can act as a bridging, bidentate ligand. mdpi.com
In this compound, the N1 position is occupied by the methoxyethyl group. While this prevents the formation of a pyrazolide bridge involving N1, the ether oxygen in the side chain introduces another potential coordination site. This allows the molecule to act as a bidentate chelating ligand, binding to a metal center through both the N2 nitrogen and the ether oxygen. This chelation can lead to the formation of stable five- or six-membered rings with the metal ion, enhancing the stability and modifying the reactivity of the resulting metal complex. The formation of such stable chelates is a critical principle in the design of effective catalysts and coordination compounds. researchgate.net
Table 2: Potential Coordination Modes of this compound
| Coordination Mode | Donor Atoms Involved | Description |
| Monodentate | N2 | The pyridine-like N2 atom coordinates to the metal center. |
| Bidentate (Chelating) | N2, O | The N2 nitrogen and the ether oxygen of the methoxyethyl group coordinate to the same metal center, forming a stable chelate ring. |
Applications in Materials Science
The unique electronic and structural properties of pyrazole derivatives have led to their exploration in the field of materials science. chemimpex.com The parent compound, 4-iodo-1H-pyrazole, is noted for its potential in creating novel polymers and coatings with enhanced thermal and mechanical properties. chemimpex.com
By extension, this compound can be considered a monomer or a functional additive for advanced materials.
Polymer Synthesis: The iodo-group can be transformed into other functional groups suitable for polymerization, such as vinyl or acrylic moieties, via cross-coupling reactions. The methoxyethyl side chain can improve the solubility and processability of the resulting polymers.
Functional Coatings: The ability of the pyrazole unit to coordinate with metal ions can be exploited to create functional coatings. For example, a polymer incorporating this pyrazole derivative could be used to create surfaces that can selectively bind metal ions for sensing or sequestration applications.
Organic Electronics: Pyrazole-based ligands have been employed in materials for electronic applications. mdpi.com The defined structure and coordination ability of this compound could be utilized in the design of metal-organic frameworks (MOFs) or other coordination polymers with interesting photophysical or electronic properties.
The combination of a reactive iodine handle, a flexible and coordinating side chain, and a stable heterocyclic core makes this compound a promising platform for the development of next-generation materials.
Components in Organic Electronic Materials (e.g., Optoelectronic, Photoluminescent)
The development of novel organic electronic materials is a rapidly advancing field, with a constant demand for new molecular components that offer tunable electronic and optical properties. While direct studies on this compound for these applications are not yet widely published, the characteristics of the pyrazole scaffold are promising. Pyrazole derivatives are known to be used in the design of new materials for Organic Light-Emitting Diodes (OLEDs). arkat-usa.org
The electronic properties of the pyrazole ring can be significantly influenced by substituents. The electron-donating methoxyethyl group at the N1 position and the electron-withdrawing, heavy iodine atom at the C4 position create a specific electronic environment. This substitution pattern could lead to interesting charge-transfer characteristics, which are crucial for optoelectronic applications. The presence of the iodine atom, through the heavy-atom effect, could also facilitate intersystem crossing, a property that can be exploited in the design of phosphorescent materials for OLEDs. Further research into the photoluminescent properties of this compound and its derivatives could reveal its potential as an emitter or host material in organic electronic devices.
Building Blocks for Polymeric and Supramolecular Architectures
The structure of this compound makes it an excellent candidate as a building block for more complex chemical structures. The iodine atom at the C4 position is a versatile functional group that can participate in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. These reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of conjugated polymers and complex organic molecules. Iodinated pyrazoles are recognized as valuable intermediates for such coupling reactions. researchgate.net
The methoxyethyl group at the N1 position can also play a role in directing the assembly of molecules. The ether oxygen can act as a hydrogen bond acceptor or a coordination site for metal ions, facilitating the formation of well-defined supramolecular structures. Pyrazoles are known for their ability to form various supramolecular motifs, including dimers, trimers, and catemers, through hydrogen bonding. mdpi.com The interplay between the reactivity of the iodo group and the coordinating ability of the methoxyethyl chain could be harnessed to construct sophisticated polymeric materials or self-assembling supramolecular systems with tailored properties.
Crystal Engineering and Solid-State Chemistry
Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, which are dictated by the arrangement of molecules in the crystal lattice. The intermolecular interactions of this compound are expected to be influenced by several factors. The pyrazole ring itself can participate in π-π stacking interactions, while the nitrogen atoms can act as hydrogen bond acceptors.
A significant aspect of the solid-state chemistry of this compound is the potential for halogen bonding. The iodine atom at the C4 position can act as a halogen bond donor, forming directional interactions with electron-donating atoms like oxygen or nitrogen in neighboring molecules. These interactions, comparable in strength to hydrogen bonds, are a powerful tool in crystal engineering for controlling the assembly of molecules into specific architectures. The study of the crystal structure of the parent 4-iodo-1H-pyrazole has shown the formation of catemeric chains through N-H···N hydrogen bonds. mdpi.com For this compound, the absence of the N-H proton means that other interactions, such as halogen bonding and van der Waals forces involving the methoxyethyl chain, will be dominant in determining the crystal packing.
Table 1: Crystallographic Data for Related 4-Halogenated-1H-pyrazoles
| Compound | Supramolecular Motif | Isostructural With |
| 4-fluoro-1H-pyrazole | Catemer | - |
| 4-chloro-1H-pyrazole | Trimer | 4-bromo-1H-pyrazole |
| 4-bromo-1H-pyrazole | Trimer | 4-chloro-1H-pyrazole |
| 4-iodo-1H-pyrazole | Catemer | - |
| Data sourced from a 2023 study on 4-halogenated-1H-pyrazoles. mdpi.com |
Photochemical Investigations and Applications
The interaction of light with molecules can induce a range of interesting and useful transformations. The photochemical properties of this compound are an area ripe for exploration.
Photoinduced Transformations and Reactivity
The carbon-iodine bond is known to be photolabile, meaning it can be cleaved by the absorption of light, typically in the UV region. This can lead to the formation of a pyrazolyl radical and an iodine radical. Such reactive intermediates can then participate in a variety of subsequent reactions, offering synthetic pathways to novel compounds that may not be accessible through traditional thermal chemistry. The photochemistry of iodine(III) reagents is an active area of research, with applications in various organic transformations. preprints.org While the specific photoinduced reactivity of this compound has not been detailed in the literature, the known photolability of the C-I bond suggests potential for applications in photoinitiated polymerization or as a photo-labile protecting group.
Luminescence and Fluorescence Properties for Non-Biological Sensing or Imaging
Although there is no specific data on the luminescent properties of this compound for non-biological sensing, the general class of pyrazole-containing compounds has been investigated for such applications. The fluorescence of a molecule can be sensitive to its local environment, making it useful for detecting the presence of specific analytes or changes in physical parameters like viscosity or polarity.
The combination of the pyrazole heterocycle with the methoxyethyl side chain could potentially lead to the development of novel fluorophores. The ether oxygen in the side chain could act as a binding site for metal ions. Upon binding, the electronic structure of the molecule could be perturbed, leading to a change in its fluorescence emission (either enhancement or quenching), forming the basis for a chemosensor. Further derivatization, for example, by attaching other fluorogenic or chromogenic groups via the versatile iodine handle, could lead to the development of specialized probes for various non-biological sensing and imaging applications.
Conclusions and Future Perspectives
Summary of Key Research Insights
4-Iodo-1-(2-methoxyethyl)-1H-pyrazole has emerged as a significant building block in synthetic and medicinal chemistry. Its structure, featuring a pyrazole (B372694) core substituted with an iodine atom and a methoxyethyl group, provides a versatile platform for the development of more complex molecules. The pyrazole ring system itself is a well-established "privileged scaffold" in drug discovery, known for a wide spectrum of biological activities. nih.govglobalresearchonline.net
Research has highlighted the crucial role of the carbon-iodine bond at the 4-position of the pyrazole ring. This bond is particularly amenable to various transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. This reactivity allows for the introduction of a wide array of functional groups, enabling the synthesis of diverse libraries of substituted pyrazoles for further investigation.
The synthesis of 4-iodopyrazoles, including the title compound, is often achieved through the electrophilic cyclization of α,β-alkynic hydrazones using molecular iodine. metu.edu.tr This method has proven to be efficient for producing these valuable intermediates. The methoxyethyl group at the N1 position can influence the compound's solubility and pharmacokinetic properties in potential therapeutic applications.
Spectroscopic and crystallographic studies of related 4-halogenated pyrazoles have provided valuable insights into their electronic and structural properties. mdpi.comfiu.edu For instance, the electronegativity of the halogen substituent can modulate the acidity of the pyrrole-like NH group in the pyrazole ring. mdpi.com While specific data for this compound is not extensively detailed in the provided results, the general trends observed for 4-iodopyrazoles, such as a downfield shift in the 1H-NMR spectrum for the ring protons compared to other halo-pyrazoles, are expected to apply. mdpi.com
Identification of Unexplored Research Avenues and Persistent Challenges
Despite its utility, several research avenues for this compound remain underexplored. A primary area for future investigation is the comprehensive evaluation of its biological activity profile. While the pyrazole core is associated with numerous pharmacological effects, including anti-inflammatory, antibacterial, and anticancer properties, specific data for this particular derivative is lacking. globalresearchonline.netresearchgate.netbeilstein-journals.org Systematic screening of this compound and its derivatives against a wide range of biological targets could uncover novel therapeutic leads.
Furthermore, the development of more sustainable and efficient synthetic methodologies for this compound and its analogs presents an ongoing challenge. While current methods are effective, exploring greener reaction conditions, such as the use of less hazardous solvents and reagents, would be beneficial. researchgate.netorganic-chemistry.org Additionally, expanding the scope of cross-coupling reactions beyond the standard Suzuki and Sonogashira reactions could lead to the creation of novel molecular architectures with unique properties.
Another unexplored area is the in-depth investigation of the solid-state properties and polymorphism of this compound. Understanding its crystalline forms is crucial for applications in materials science and for the formulation of any potential pharmaceutical products. The study of its coordination chemistry with various metal ions could also reveal interesting catalytic or material properties.
Broader Impact and Future Outlook in Fundamental and Applied Chemical Sciences
The future for this compound and related compounds appears promising in both fundamental and applied chemical sciences. In fundamental research, it will continue to serve as a valuable tool for developing and understanding new chemical reactions. The insights gained from studying its reactivity will contribute to the broader field of heterocyclic chemistry and transition metal catalysis.
In applied sciences, particularly medicinal chemistry, the compound holds potential as a key intermediate for the synthesis of new drug candidates. The ability to readily functionalize the pyrazole core allows for the fine-tuning of pharmacological properties to optimize efficacy and selectivity. nih.gov As our understanding of the molecular basis of diseases grows, the demand for novel small molecules for targeted therapies will increase, and versatile building blocks like this compound will be instrumental in meeting this demand. uran.uaresearchgate.net
The development of new pyrazole-based compounds also has implications for agrochemicals and materials science. globalresearchonline.net The structural motifs accessible from this starting material could lead to the discovery of new pesticides, herbicides, or functional materials with tailored electronic or photophysical properties.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-iodo-1-(2-methoxyethyl)-1H-pyrazole, and how can reaction conditions be optimized?
- Methodological Answer :
-
Synthetic Routes :
-
Halogenation : Introduce iodine via electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar solvents (e.g., DMF) at 0–25°C .
-
Alkylation : React 4-iodo-1H-pyrazole with 2-methoxyethyl chloride/bromide in the presence of a base (e.g., K₂CO₃) in acetonitrile under reflux (70–80°C) .
-
Optimization Tips :
-
Catalysts : Use palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions to enhance regioselectivity .
-
Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate high-purity product .
- Data Table :
| Synthetic Step | Reagents/Conditions | Yield Range | Key Challenges |
|---|---|---|---|
| Iodination | NIS, DMF, 25°C | 60–75% | Competing side reactions at higher temps |
| Alkylation | 2-Methoxyethyl bromide, K₂CO₃, CH₃CN | 45–65% | Steric hindrance from methoxyethyl group |
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identify methoxyethyl protons (δ 3.3–3.5 ppm for OCH₂CH₂O) and pyrazole ring protons (δ 7.5–8.2 ppm) .
- ¹³C NMR : Confirm iodine’s electron-withdrawing effect (C-4 resonance at δ 95–105 ppm) .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (expected m/z: 283.0) .
- Infrared Spectroscopy (IR) : Detect C-I stretching (500–600 cm⁻¹) and ether C-O-C (1100–1250 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in the reactivity of iodo-substituted pyrazoles during cross-coupling reactions?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing iodine atom deactivates the pyrazole ring, reducing coupling efficiency. Use electron-rich ligands (e.g., PPh₃) to enhance Pd-catalyzed reactions .
- Competing Pathways : If Sonogashira coupling fails, switch to Ullmann-type conditions (CuI, 1,10-phenanthroline, DMF, 100°C) for aryl-iodide activation .
- Validation : Monitor reaction progress via TLC or GC-MS to identify intermediates/byproducts .
Q. What strategies are effective in enhancing the solubility and bioavailability of this compound for pharmacological studies?
- Methodological Answer :
- Solubility Enhancement :
- Co-solvents : Use DMSO:water (1:4) mixtures for in vitro assays .
- Prodrug Design : Convert the carboxylic acid derivative (if synthesized) to ester prodrugs .
- Bioavailability :
- Lipinski’s Rule Analysis : Calculate logP (estimated ~2.1) and polar surface area (PSA ~45 Ų) to predict membrane permeability .
- Metabolic Stability : Test hepatic microsomal stability; introduce fluorinated analogs to reduce CYP450-mediated degradation .
Q. How can computational modeling guide the design of this compound derivatives for target-specific interactions?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with kinase targets (e.g., EGFR). The iodine atom may occupy hydrophobic pockets .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability; analyze root-mean-square deviation (RMSD) for ligand-protein complexes .
- QSAR : Corporate Hammett σ constants for substituents to predict bioactivity trends .
Safety and Handling
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for synthesis/purification steps due to volatile solvents (e.g., CH₃CN) .
- Spill Management : Neutralize iodine-containing spills with sodium thiosulfate and adsorb with inert material .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
